
2-Acetyl-1H-pyrimidin-6-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidin-2(1H)-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach. This method does not require any catalyst, oxidant, or toxic reagent. The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C6H7BrN2O2 . It has a complexity of 240, a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
Pyrimidin-2(1H)-ones can be synthesized through a stepwise ‘one-pot’ reaction. The results of control experiments and cyclic voltammetry indicated that the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .科学的研究の応用
2-Acetyl-1H-pyrimidin-6-one;hydrobromide has numerous applications in scientific research. It is commonly used as a starting material in the synthesis of various pharmaceuticals such as barbiturates, antihistamines, and diuretics. Additionally, it is used in the synthesis of agrochemicals such as herbicides and insecticides. The compound has also been used as a reagent in analytical chemistry for the detection of various analytes.
作用機序
Target of Action
The primary targets of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide, a pyrimidine derivative, are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation . By inhibiting key inflammatory mediators, it disrupts the normal progression of the inflammatory response . The downstream effects of this disruption include a reduction in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting key inflammatory mediators, the compound can reduce inflammation and associated symptoms .
実験室実験の利点と制限
One of the advantages of using 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in lab experiments is its low toxicity. It is relatively safe to handle and has a low risk of causing harm to researchers. Additionally, it is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its sedative effect, which can interfere with experimental results. Researchers must take this into account when designing experiments involving this compound.
将来の方向性
There are numerous future directions for the use of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in scientific research. One potential application is in the development of new pharmaceuticals. Researchers can use this compound as a starting material to synthesize novel compounds with enhanced therapeutic properties. Additionally, the compound could be used in the development of new herbicides and insecticides. Finally, researchers could explore the compound's potential as an analytical reagent for the detection of various analytes.
Conclusion:
This compound is a versatile compound with numerous applications in scientific research. Its low toxicity, availability, and ease of synthesis make it an attractive starting material for the synthesis of various organic compounds. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Moving forward, researchers should continue to explore the potential applications of this compound in various fields.
合成法
The synthesis of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide involves the reaction of malonic acid with urea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-1H-pyrimidin-6-one. The hydrobromide salt is obtained by reacting the compound with hydrobromic acid. This synthesis method has been extensively studied and optimized for large-scale production.
特性
IUPAC Name |
2-acetyl-1H-pyrimidin-6-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQHFAMFQVGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=O)N1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
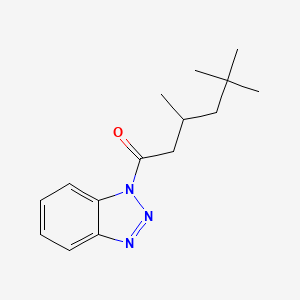
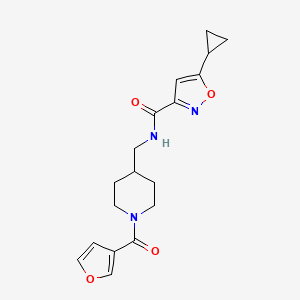

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
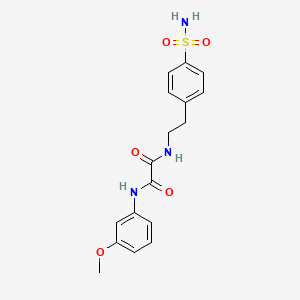
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)

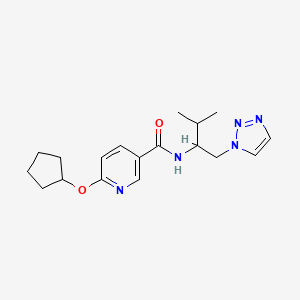

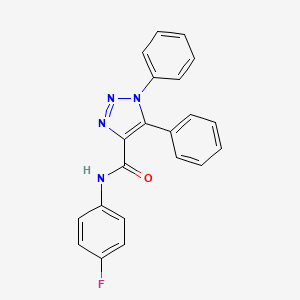
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)
![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
